L-4-Hydroxyphenylalanine-13C9,15N

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-4-Hydroxyphenylalanine-13C9,15N is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 191.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-4-Hydroxyphenylalanine-13C9,15N, commonly referred to as L-Tyrosine-13C, is a stable isotope-labeled derivative of the amino acid tyrosine. This compound has garnered attention in various fields of biological and medical research due to its unique properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₁N₃O₃

- Molecular Weight : 182.181 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Melting Point : >300ºC (decomposes)

- CAS Number : 110622-46-3

L-Tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. The incorporation of stable isotopes such as 13C and 15N allows researchers to trace metabolic pathways and study the kinetics of these neurotransmitters in vivo. The labeling enhances the sensitivity and specificity of mass spectrometry analyses, which are crucial for understanding metabolic processes.

Neurotransmitter Synthesis

L-Tyrosine plays a critical role in the synthesis of catecholamines. Research indicates that supplementation with L-Tyrosine can enhance cognitive performance under stress by increasing the availability of neurotransmitters necessary for optimal brain function. For instance, studies have shown that L-Tyrosine can mitigate the effects of stress-induced cognitive decline by replenishing depleted neurotransmitter levels .

Inhibition of Citrate Synthase

In vitro studies suggest that L-Tyrosine can inhibit citrate synthase activity in specific brain regions, which may have implications for metabolic regulation in neuronal tissues . This inhibition could influence energy metabolism and neurotransmitter synthesis pathways.

Case Studies

-

Cognitive Performance Under Stress :

A study involving young adults demonstrated that oral administration of L-Tyrosine improved cognitive flexibility during stressful conditions. Participants who received L-Tyrosine were better able to perform tasks requiring quick decision-making compared to those who received a placebo . -

Metabolic Tracing :

In metabolic studies using labeled L-Tyrosine, researchers tracked its conversion into dopamine and norepinephrine, providing insights into the dynamics of neurotransmitter synthesis under varying dietary conditions . The results indicated that higher intakes of phenylalanine (the precursor to tyrosine) led to increased levels of these neurotransmitters.

Applications in Research

This compound is widely used in:

- Metabolomics : As a tracer in metabolic studies to understand amino acid metabolism.

- Proteomics : In heavy SILAC (Stable Isotope Labeling by Amino acids in Cell culture) experiments for relative protein quantification.

- Pharmacokinetics : To study the absorption, distribution, metabolism, and excretion (ADME) profiles of pharmaceutical compounds .

Summary Table of Biological Activities

Propriétés

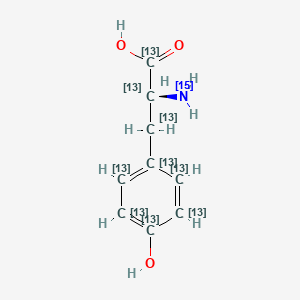

IUPAC Name |

(2S)-2-(15N)azanyl-3-(4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-CMLFETTRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[13CH2][13C@@H]([13C](=O)O)[15NH2])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202407-26-9 |

Source

|

| Record name | 202407-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.